BenchChemオンラインストアへようこそ!

NVP-CGM097 sulfate

MDM2 inhibitor biochemical assay IC50 comparison

Procure NVP-CGM097 sulfate for reliable MDM2-p53 disruption studies. With high biochemical potency (Ki=1.3 nM) and 1176-fold MDM2/MDM4 selectivity, this sulfate salt ensures reproducible in vitro activation and in vivo tumor inhibition. Its superior aqueous solubility (>140 mg/mL) facilitates formulation. Ideal for p53 wild-type models.

Molecular Formula C38H49ClN4O8S
Molecular Weight 757.3 g/mol
Cat. No. B1144894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-CGM097 sulfate
Synonyms(1S)-1-(4-Chlorophenyl)-1,4-dihydro-6-methoxy-7-(1-methylethoxy)-2-[4-[methyl[[trans-4-(4-methyl-3-oxo-1-piperazinyl)cyclohexyl]methyl]amino]phenyl]-3(2H)-Isoquinolinone Sulfate; 
Molecular FormulaC38H49ClN4O8S
Molecular Weight757.3 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O
InChIInChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1
InChIKeyYFLKIFVIZIALIA-GHVGLMRRSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-CGM097 sulfate: A Preclinical MDM2 Inhibitor Reference Standard for p53 Wild-Type Cancer Research


NVP-CGM097 sulfate (CAS: 1313367-56-4) is the sulfate salt form of NVP-CGM097, a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction [1]. It is a dihydroisoquinolinone derivative that binds with high affinity to the p53-binding pocket of human MDM2 (IC50 = 1.7±0.1 nM), thereby stabilizing p53 and activating downstream transcriptional programs in tumors retaining wild-type TP53 . The compound has been extensively characterized in preclinical models and has advanced to Phase I clinical evaluation in patients with p53 wild-type solid tumors [1].

Why Generic MDM2 Inhibitor Substitution Fails: NVP-CGM097's Differentiated Biochemical and Pharmacological Profile


MDM2 inhibitors constitute a chemically diverse class with distinct binding kinetics, species selectivity, and pharmacokinetic liabilities that preclude interchangeable use in research settings [1]. Simple IC50 comparisons for p53-MDM2 disruption mask critical functional differences: NVP-CGM097 demonstrates a unique combination of high biochemical potency (Ki = 1.3 nM) coupled with 1176-fold selectivity over MDM4 and favorable cross-species oral bioavailability that contrasts sharply with the narrow therapeutic windows and thrombocytopenia associated with earlier clinical candidates such as RG7112 . Moreover, the free base (NVP-CGM097) and sulfate salt forms exhibit distinct physicochemical properties that directly impact in vitro and in vivo experimental reproducibility, making informed selection of the appropriate chemical entity essential for consistent results .

NVP-CGM097 sulfate: Quantitative Evidence for Differentiated Potency, Selectivity, and In Vivo Pharmacology


Biochemical Potency Differentiation: NVP-CGM097 vs. Nutlin-3a and RG7112

NVP-CGM097 binds to human MDM2 with an IC50 of 1.7 nM (TR-FRET assay) and a Ki of 1.3 nM [1]. This represents approximately 4-fold higher potency than Nutlin-3a (IC50 = 8.0 nM) and over 10-fold higher potency than the first-generation clinical MDM2 inhibitor RG7112 (IC50 = 18 nM) .

MDM2 inhibitor biochemical assay IC50 comparison p53 pathway

Functional Cellular Activity: Nuclear Translocation of p53

NVP-CGM097 treatment induces significant nuclear redistribution of wild-type p53 in living cells, a functional readout of target engagement, with an IC50 of 0.224 μM . This cellular potency bridges the gap between biochemical inhibition and downstream pathway activation.

cellular assay p53 nuclear translocation MDM2 inhibition functional readout

MDM4 Selectivity: Superior Discrimination Over MDM4

NVP-CGM097 exhibits remarkable selectivity for MDM2 over the structurally related homolog MDM4 (also known as MDMX), with an IC50 of 2000 nM for MDM4 compared to 1.7 nM for MDM2, representing a 1176-fold selectivity window . This high degree of discrimination is critical because MDM4 is an essential regulator of normal hematopoiesis and its inhibition is associated with dose-limiting thrombocytopenia observed with less selective MDM2 inhibitors [1]. In contrast, many early-generation MDM2 inhibitors such as RG7112 exhibit significantly narrower selectivity margins.

selectivity profiling MDM4 off-target activity specificity

In Vivo Pharmacokinetics: Cross-Species Oral Bioavailability and Low Clearance

NVP-CGM097 demonstrates favorable and consistent pharmacokinetic properties across multiple preclinical species. Following intravenous administration, total blood clearance (CL) values were 5 mL/min/kg (mouse), 7 mL/min/kg (rat), 3 mL/min/kg (dog), and 4 mL/min/kg (monkey), representing only 5-10% of respective hepatic blood flows [1]. Oral bioavailability (%F) was high in mouse, rat, and dog, and moderate in monkey, with Tmax occurring between 1 and 4.5 hours across all species tested [1]. In tumor-bearing rats dosed orally at 30 mg/kg, NVP-CGM097 plasma and tumor concentrations correlated with sustained p21 mRNA elevation, a pharmacodynamic marker of p53 pathway activation, for up to 24 hours post-dose .

pharmacokinetics oral bioavailability in vivo pharmacology cross-species comparison

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in SJSA-1 Xenograft Model

Oral daily administration of NVP-CGM097 produced dose-dependent and statistically significant inhibition of tumor growth in mice bearing established subcutaneous SJSA-1 osteosarcoma xenografts (MDM2-amplified, p53 wild-type) [1]. At doses of 25, 50, and 100 mg/kg administered daily via oral gavage, tumor growth inhibition correlated with increased tumor p21 mRNA levels measured 3 hours post-last dose at the end of the efficacy study [1]. Importantly, no significant body weight loss was observed at any dose level, indicating that effective antitumor doses were well tolerated [1]. In a separate study, NVP-CGM097 promoted stable disease at 20 mg/kg daily in SJSA-1 tumor-bearing rats .

xenograft model tumor growth inhibition in vivo efficacy SJSA-1

p53-Dependent Cellular Selectivity: Differential Inhibition of p53 Wild-Type vs. Null Cells

NVP-CGM097 selectively inhibits proliferation of cells expressing wild-type p53 while sparing p53 null cells, demonstrating a 35-58-fold selectivity window . Specifically, NVP-CGM097 inhibits proliferation of HCT116 p53WT/WT cells with an IC50 of 454±136 nM, whereas p53 null cells are significantly less sensitive . This on-target, p53-dependent mechanism contrasts with earlier generation MDM2 inhibitors such as RG7112, which exhibits a more modest 14-fold overall selectivity between p53 wild-type and mutant cell lines [1].

p53 wild-type p53 null cellular selectivity proliferation assay

Optimal Research and Industrial Application Scenarios for NVP-CGM097 sulfate


In Vitro p53 Pathway Activation Studies in Wild-Type p53 Cancer Cell Lines

Given its high biochemical potency (IC50 = 1.7 nM) and robust induction of p53 nuclear translocation (IC50 = 0.224 µM), NVP-CGM097 sulfate is ideally suited for short-term in vitro experiments examining p53 transcriptional activation, cell cycle arrest, and apoptosis induction in p53 wild-type cancer models . The compound's 35-58-fold selectivity for p53 wild-type over p53 null cells ensures that observed phenotypes are on-target and p53-dependent . Researchers should prepare fresh DMSO stock solutions and dilute into aqueous buffers immediately before use to maintain activity.

In Vivo Preclinical Efficacy Studies in MDM2-Amplified or p53 Wild-Type Xenograft Models

NVP-CGM097 sulfate's favorable oral bioavailability, consistent cross-species pharmacokinetics, and dose-dependent antitumor activity in the SJSA-1 osteosarcoma xenograft model make it a reliable tool compound for in vivo pharmacology studies . The sulfate salt form provides excellent aqueous solubility (≥140 mg/mL in water), facilitating formulation in oral gavage vehicles . Daily oral dosing at 25-100 mg/kg in mice or 20-30 mg/kg in rats yields robust tumor growth inhibition with minimal body weight loss, supporting chronic dosing regimens . This compound is particularly valuable for combination therapy studies where sustained p53 pathway activation is required.

Mechanistic Studies Differentiating MDM2 from MDM4-Dependent Biology

NVP-CGM097's exceptional 1176-fold selectivity for MDM2 over MDM4 enables clean dissection of MDM2-specific versus MDM4-dependent cellular functions . Unlike less selective MDM2 inhibitors that also inhibit MDM4 and cause dose-limiting thrombocytopenia, NVP-CGM097 can be used to interrogate MDM2-p53 signaling without confounding MDM4-mediated effects on hematopoiesis . This property is essential for studies in hematopoietic cell lineages and for researchers investigating the distinct roles of MDM2 and MDM4 in normal and malignant tissues.

Quality Control and Assay Development for MDM2 Inhibitor Screening

Due to its well-characterized biochemical and cellular potency, NVP-CGM097 sulfate serves as an excellent reference standard for developing and validating MDM2 inhibitor screening assays . The compound's Ki value of 1.3 nM in TR-FRET assays and IC50 of 0.224 µM in cellular p53 translocation assays provide reliable benchmarks for calibrating assay sensitivity and dynamic range . Its high MDM2 selectivity also makes it a useful control for counter-screening against related protein-protein interaction targets such as Bcl-2 family members, against which it shows no significant activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-CGM097 sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.